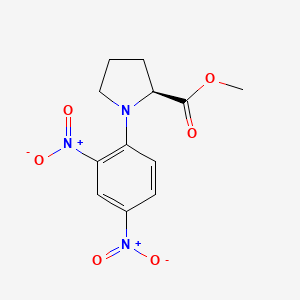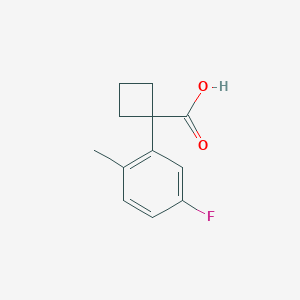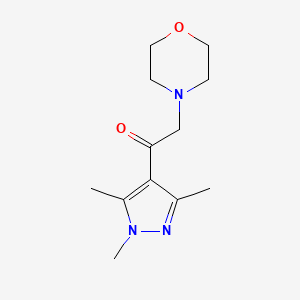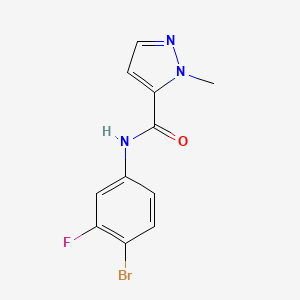
1-(2,3-Dichlorophenyl)cyclobutanecarboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,3-Dichlorophenyl)cyclobutanecarboxylic Acid is a chemical compound with the molecular formula C11H10Cl2O2 and a molecular weight of 245.1 g/mol. It is a research chemical known for its utility in various scientific applications. The compound features a cyclobutane ring attached to a carboxylic acid group and a dichlorophenyl group, making it a unique structure in organic chemistry.
Métodos De Preparación
The synthesis of 1-(2,3-Dichlorophenyl)cyclobutanecarboxylic Acid typically involves the following steps:
Cyclobutanecarboxylic Acid Formation: Cyclobutanecarboxylic acid can be prepared by the decarboxylation of 1,1-cyclobutanedicarboxylic acid.
Coupling Reaction: The final step involves coupling the dichlorophenyl group with the cyclobutanecarboxylic acid under specific reaction conditions to form the desired compound.
Análisis De Reacciones Químicas
1-(2,3-Dichlorophenyl)cyclobutanecarboxylic Acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the carboxylic acid group can yield alcohols or aldehydes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles like amines or thiols.
Aplicaciones Científicas De Investigación
1-(2,3-Dichlorophenyl)cyclobutanecarboxylic Acid is utilized in various scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: Research into potential therapeutic applications, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(2,3-Dichlorophenyl)cyclobutanecarboxylic Acid involves its interaction with specific molecular targets. The dichlorophenyl group can interact with hydrophobic pockets in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid residues. These interactions can modulate enzyme activity and influence biochemical pathways.
Comparación Con Compuestos Similares
1-(2,3-Dichlorophenyl)cyclobutanecarboxylic Acid can be compared with similar compounds such as:
1-(3-Chlorophenyl)cyclobutanecarboxylic Acid: This compound has a single chlorine atom on the phenyl ring, which may result in different reactivity and biological activity.
1-(4-Chlorophenyl)cyclobutanecarboxylic Acid: The position of the chlorine atom on the phenyl ring can influence the compound’s chemical properties and interactions.
The unique structure of this compound, with two chlorine atoms on adjacent positions of the phenyl ring, provides distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C11H10Cl2O2 |
|---|---|
Peso molecular |
245.10 g/mol |
Nombre IUPAC |
1-(2,3-dichlorophenyl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C11H10Cl2O2/c12-8-4-1-3-7(9(8)13)11(10(14)15)5-2-6-11/h1,3-4H,2,5-6H2,(H,14,15) |
Clave InChI |
MGJFYULZBARTTR-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)(C2=C(C(=CC=C2)Cl)Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-bromo-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B11723129.png)
![Methyl [cis-4-(piperidin-4-yloxy)cyclohexyl]acetate](/img/structure/B11723136.png)

![4-[4-(2-Chloroacetyl)-1-piperazinyl]benzoic Acid](/img/structure/B11723151.png)










